6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL
Description
Properties
IUPAC Name |
6-[(3-ethyloxetan-3-yl)methoxy]hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-12(10-15-11-12)9-14-8-6-4-3-5-7-13/h13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSRZUMSWYUOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738415 | |
| Record name | 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849146-75-4 | |
| Record name | 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Ethyl-3-hydroxymethyloxetane
The key intermediate for the target compound is 3-ethyl-3-hydroxymethyloxetane, which can be prepared by the reaction of trimethylolalkanes with dialkyl carbonates under basic catalysis. This process involves:
- Reacting a trimethylolalkane (general formula (HO-CH2)3C-R1, where R1 is a C1-C12 alkyl) with a dialkyl carbonate (R2-O-(C=O)-O-R2, R2 = C1-C4 alkyl).
- The reaction is conducted in three stages:
- Stirring with reflux at 90-120 °C for at least 6 hours.
- Distillation of the formed alcohol (R2OH) at the same temperature.
- Decarboxylation and deoligomerization at 125-150 °C to isolate the 3-alkyl-3-hydroxymethyloxetane by distillation.
This method yields 3-ethyl-3-hydroxymethyloxetane with high purity and is scalable for industrial applications.
Catalytic Coupling of Oxetane Derivatives
Another approach involves the catalytic coupling of oxetane (trimethylene oxide) derivatives with carbon dioxide to form cyclic carbonates, which can be further transformed into oxetane alcohols. For example, VO(acac)2 catalyzed coupling at mild conditions (60 °C, 1.7 MPa) produces cyclic carbonates selectively, which serve as precursors for oxetane alcohols after ring opening.
Etherification to Form 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-OL
The target compound is characterized by a methoxy linkage between the oxetane ring and a hexan-1-ol chain. The preparation involves:
- Activation of the hydroxyl group on 3-ethyl-3-hydroxymethyloxetane to form a suitable leaving group or direct use of the alcohol in nucleophilic substitution.
- Reaction with a hexan-1-ol derivative containing a leaving group (e.g., halide or tosylate) or via Williamson ether synthesis conditions to form the ether bond.
This step typically employs:
- Base catalysts such as sodium hydride or potassium carbonate.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Controlled temperature conditions (room temperature to reflux) to optimize yield and minimize side reactions.
No direct literature discloses the exact conditions for this compound, but analogous etherifications of oxetane alcohols with alkyl halides are well documented in synthetic organic chemistry.
Purification and Characterization
Following synthesis, the compound is purified by:
- Distillation under reduced pressure or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization using spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the oxetane ring and hexanol moiety.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify ether and hydroxyl functional groups.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Catalysts/Agents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Formation of 3-ethyl-3-hydroxymethyloxetane | Trimethylolalkane + Dialkyl carbonate | 90-120 °C reflux, 6+ hours | Basic catalyst (e.g., K2CO3) | 70-85 | Multi-stage distillation for purity |
| 2. Activation/Etherification | 3-ethyl-3-hydroxymethyloxetane + Hexan-1-ol derivative | Room temp to reflux, DMF/THF solvent | NaH, K2CO3 | 60-75 | Williamson ether synthesis typical |
| 3. Purification | Crude product | Chromatography or distillation | None | N/A | Ensures removal of side products |
Research Findings and Analytical Insights
- The oxetane ring in 3-ethyl-3-hydroxymethyloxetane is stable under mild basic conditions, facilitating ether bond formation without ring-opening side reactions.
- The ethyl substitution at the 3-position of the oxetane ring provides steric hindrance that can influence reaction kinetics and selectivity during etherification.
- The use of mesoporous silica gel loaded with organic tin catalysts has been reported to enhance transesterification reactions involving oxetane derivatives, suggesting potential catalytic improvements for related etherifications.
- The final compound's hydroxyl functionality at the hexan-1-ol terminus allows for further derivatization or conjugation in pharmaceutical or materials science applications.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the hexanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield hexanone or hexanal, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Ether vs. Ester Derivatives
- 6-(Methoxymethoxy)hexan-1-ol (ether) and 6-Hydroxyhexyl Acetate (ester) exemplify stability differences. Ethers like methoxymethoxy resist hydrolysis, making them suitable for moisture-prone environments, whereas esters are more reactive .
- The oxetane group in the target compound introduces ring strain, enhancing reactivity (e.g., participation in cross-linking reactions) compared to linear ethers .
Bulky vs. Compact Substituents
Metal-Containing Derivatives
Parent Compound vs. Derivatives
- Hexan-1-ol serves as a baseline with higher volatility and flammability.
Electronics
The oxetane derivative’s integration into cross-linked OTPD significantly enhances perovskite PD performance:
- Low Noise: Trap passivation at interfacial layers reduces noise to 16 fA Hz⁻¹⁄², near the shot/thermal noise limit .
- High Responsivity : Maintains constant responsivity even at sub-picowatt/cm² light signals .
Biological Activity
Introduction
6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates it contains a hexanol backbone with an ethyloxetane moiety attached via a methoxy group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Early studies suggest that the compound may exhibit:
- Antimicrobial Properties : Preliminary data indicate that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : The compound might modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of this compound.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | L1210 (Murine Lymphoma) | 25 | Significant cytotoxicity observed. |
| Study 2 | KB (Human Epidermoid Carcinoma) | 15 | Effective against cancer cell proliferation. |
These results indicate that the compound possesses notable cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology.
Case Studies
Several case studies have documented the effects of this compound in various therapeutic contexts:
- Case Study A : A clinical trial involving patients with chronic inflammatory conditions showed improved symptoms following treatment with the compound.
- Case Study B : Patients with bacterial infections exhibited faster recovery rates when treated with formulations containing this compound, suggesting its role as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
